2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of an appropriate precursor. One common method includes the reaction of 2-amino-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in organic synthesis.
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A closely related compound with similar properties.
Uniqueness
2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an amino group and a boronic acid group within the same molecule provides versatility in various synthetic and biological applications .
Properties
IUPAC Name |
2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,15H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFRBGHAXMOQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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